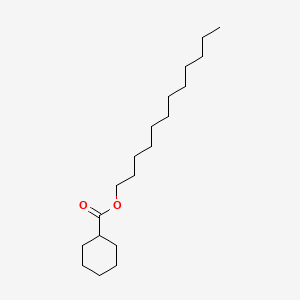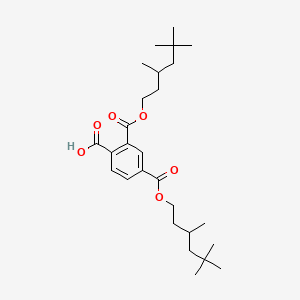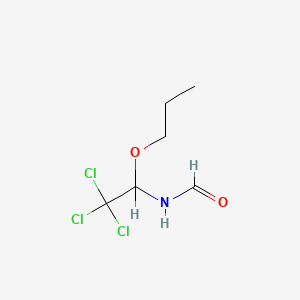
N-(2,2,2-Trichloro-1-propoxyethyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-Trichloro-1-propoxyethyl)formamide is a chemical compound with the molecular formula C6H10Cl3NO2 It is known for its unique structure, which includes a trichlorinated carbon chain and a formamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-propoxyethyl)formamide typically involves the reaction of 2,2,2-trichloroethanol with formamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.
化学反応の分析
Types of Reactions
N-(2,2,2-Trichloro-1-propoxyethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The trichlorinated carbon chain can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
N-(2,2,2-Trichloro-1-propoxyethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of N-(2,2,2-Trichloro-1-propoxyethyl)formamide involves its interaction with specific molecular targets. The trichlorinated carbon chain and formamide group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
- N-(2,2,2-Trichloro-1-methoxyethyl)formamide
- N-(2,2,2-Trichloro-1-ethoxyethyl)formamide
Uniqueness
N-(2,2,2-Trichloro-1-propoxyethyl)formamide is unique due to its specific structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
51360-65-7 |
|---|---|
分子式 |
C6H10Cl3NO2 |
分子量 |
234.5 g/mol |
IUPAC名 |
N-(2,2,2-trichloro-1-propoxyethyl)formamide |
InChI |
InChI=1S/C6H10Cl3NO2/c1-2-3-12-5(10-4-11)6(7,8)9/h4-5H,2-3H2,1H3,(H,10,11) |
InChIキー |
OXSMMTQMKMLIGV-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C(Cl)(Cl)Cl)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


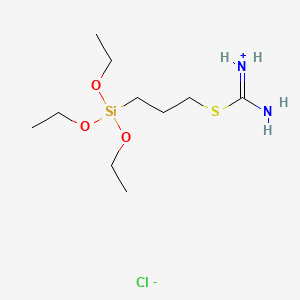
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
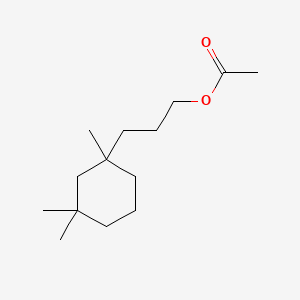
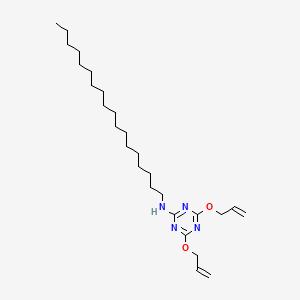

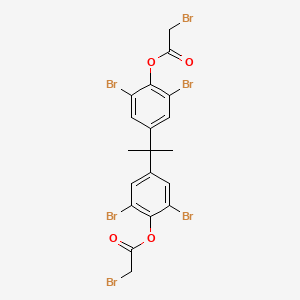
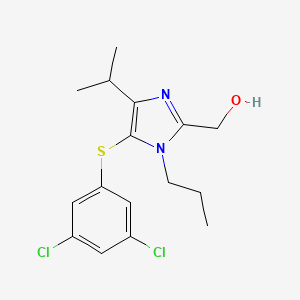
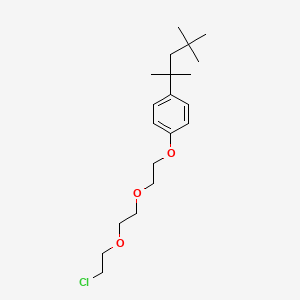
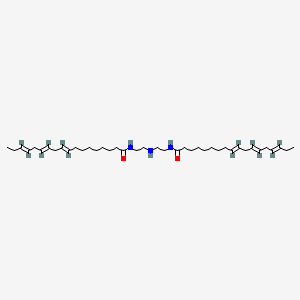
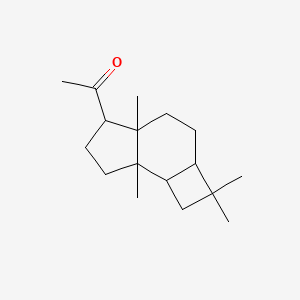
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
